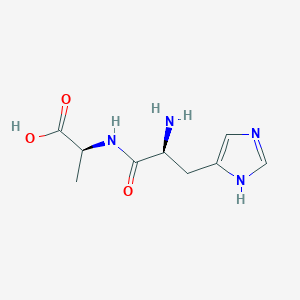

Histidinyl-Alanine

Description

Histidylalanine has been reported in Saccharomyces cerevisiae with data available.

cross-linking amino acid in calcified tissue collagen; RN given refers to (L)-isome

Properties

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(9(15)16)13-8(14)7(10)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJIAZKQGSCKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937542 |

Source

|

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-75-2 |

Source

|

| Record name | NSC522632 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical & Functional Characterization of L-Histidinyl-L-Alanine

Topic: Physicochemical properties of L-Histidinyl-L-Alanine dipeptide Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Critical Distinction

L-Histidinyl-L-Alanine (His-Ala) is a bioactive alpha-dipeptide composed of L-histidine at the N-terminus and L-alanine at the C-terminus. While structurally isomeric to the well-known dipeptide Carnosine (

This guide provides a rigorous analysis of His-Ala, moving beyond basic definitions to explore its solution thermodynamics, copper(II) chelation mechanics, and optimized synthesis protocols. It is designed for researchers requiring high-fidelity data for drug delivery systems, metal-chelation therapies, and metabolic engineering.

Molecular Architecture & Fundamental Constants

Structural Topology

Unlike carnosine, which contains a non-chiral

-

IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid[2]

-

Molecular Formula:

[2] -

Molecular Weight: 226.23 g/mol [2]

Dissociation Constants (pKa) & Isoelectric Point (pI)

The acid-base behavior of His-Ala is governed by three ionizable groups: the C-terminal carboxyl, the imidazole side chain, and the N-terminal amine. In the dipeptide form, these values shift relative to the free amino acids due to inductive effects from the peptide bond.

| Ionizable Group | Approximate pKa | Charge State Transition | Mechanistic Insight |

| C-terminal Carboxyl | 3.1 – 3.4 | Neutral | Less acidic than free Ala (2.3) due to distance from the ammonium group. |

| Imidazole (His) | 6.0 – 6.5 | Cationic (+1) | Critical buffering range; acts as a proton shuttle at physiological pH. |

| N-terminal Amino | 7.5 – 7.9 | Cationic (+1) | Lower than free His (9.2) due to the electron-withdrawing peptide carbonyl. |

Isoelectric Point (pI) Calculation:

The zwitterionic (neutral) species exists between the deprotonation of the imidazole and the amine.

Protonation State Visualization

The following diagram illustrates the sequential deprotonation events governing the charge state of His-Ala.

Thermodynamics & Solution Chemistry

Solubility & Stability

His-Ala is highly soluble in water (>50 mg/mL) due to its zwitterionic nature. However, its stability profile differs significantly from carnosine:

-

Hydrolysis: His-Ala is susceptible to broad-spectrum cytosolic dipeptidases (e.g., leucine aminopeptidase, prolidase). It is not a substrate for serum carnosinase (CN1), which specifically recognizes the

-alanyl moiety. This makes His-Ala less stable in cytosolic environments but potentially more stable against specific extracellular carnosinases dependent on the

Metal Chelation (The "Histamine-Like" Mode)

One of the most potent properties of His-Ala is its ability to chelate transition metals, particularly Copper(II) (

Coordination Geometry:

-

Low pH (< 4): Glycine-like coordination (N-terminal amine + Carboxyl).

-

Physiological pH (7.4): Tridentate Chelation . The

ion coordinates with:-

N-terminal Amino Nitrogen[3]

-

Imidazole Nitrogen (

or -

Deprotonated Peptide Amide Nitrogen (Backbone)

-

This results in a stable [Cu(H-1L)] complex consisting of fused 5-membered and 6-membered chelate rings, offering higher stability than simple amino acid chelates.

Synthesis & Production: Optimized SPPS Protocol

For research-grade purity (>98%), Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the gold standard. Liquid phase synthesis is reserved for multi-kilogram industrial scaling.

Automated/Manual SPPS Workflow

Resin Selection: Wang Resin (pre-loaded with Fmoc-Ala) is preferred to prevent racemization of the C-terminal cysteine (not applicable here, but good practice) and ensure acid stability.

Protocol:

-

Resin Preparation: Swell Fmoc-Ala-Wang resin (0.5-0.8 mmol/g) in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). UV monitor for Fmoc removal.

-

Coupling (His): Use Fmoc-His(Trt)-OH . The Trityl (Trt) protection on the imidazole is crucial to prevent side reactions.

-

Activator: HBTU/HOBt or DIC/Oxyma (1:1:1 ratio relative to AA).

-

Base: DIPEA (2 equiv).

-

Time: 45-60 min at Room Temp.

-

-

Cleavage: TFA/TIS/Water (95:2.5:2.5). The high acid concentration is required to remove the Trityl group from Histidine.

Analytical Characterization

To validate the identity and purity of His-Ala, a dual-method approach is required due to its polarity.

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail to retain His-Ala due to its hydrophilicity. Two robust methods are recommended:

Method A: Ion-Pairing RP-HPLC

-

Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Sodium Heptanesulfonate (Ion Pairing Agent) in 0.1% Phosphoric Acid (pH 2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-20% B over 15 min.

-

Rationale: The sulfonate pairs with the positively charged His-Ala, increasing retention on the hydrophobic column.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

-

Column: Zwitterionic HILIC or Amide column.

-

Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 6.5).

-

Rationale: Separates based on polarity; His-Ala elutes after less polar impurities.

Mass Spectrometry (MS)

-

Ionization: ESI (Positive Mode).

-

Expected Ion:

m/z. -

Fragmentation: MS/MS will typically show a major fragment at m/z 110 (Imidazolium ion) or loss of the alanine moiety.

References

-

PubChem. (2025).[2] Histidylalanine | C9H14N4O3.[2] National Library of Medicine.

-

Sielc Technologies. (n.d.). HPLC Method for Separation of Histidine and Derivatives.

-

Kralik, G., et al. (2015). Effect of β-alanine and L-histidine on concentration of carnosine in muscle tissue. Poljoprivreda.[4]

-

University of Calgary. (n.d.). Amino Acid pKa and pI Values.

-

ResearchGate. (2016). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine).

Sources

- 1. Improving the enzymatic activity of l-amino acid α-ligase for imidazole dipeptide production by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histidylalanine | C9H14N4O3 | CID 101180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 4. chem.uci.edu [chem.uci.edu]

Comprehensive Physicochemical Characterization of Histidinyl-Alanine: Molecular Weight, Isoelectric Point, and Analytical Workflows

As a Senior Application Scientist, I approach the characterization of short peptides not merely as a routine measurement, but as a fundamental exercise in physical chemistry. The physicochemical properties of a dipeptide—specifically its molecular weight (MW) and isoelectric point (pI)—dictate its behavior in solution, its interaction with stationary phases, and its ionization efficiency.

This whitepaper provides an in-depth technical guide on the molecular weight and isoelectric point of Histidinyl-Alanine (His-Ala), translating theoretical chemical properties into field-proven, self-validating analytical workflows.

Quantitative Physicochemical Profiling

Histidinyl-Alanine (sequence: His-Ala or H-A) is a dipeptide composed of L-histidine and L-alanine[1]. To design robust mass spectrometry and electrophoretic workflows, we must first establish its exact mass and charge-state distribution.

Molecular Weight Determination

The condensation of histidine and alanine results in the loss of a water molecule, yielding the chemical formula C9H14N4O3[1]. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical parameter, as it represents the mass of the molecule composed entirely of the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O).

Table 1: Mass and Structural Properties of Histidinyl-Alanine

| Property | Value | Analytical Relevance |

| Molecular Formula | C9H14N4O3 | Defines isotopic distribution patterns. |

| Average Molecular Weight | 226.23 g/mol | Used for bulk stoichiometric calculations. |

| Monoisotopic Mass | 226.1066 Da | Target exact mass for HRMS identification[2]. |

| Precursor Ion [M+H]+ | m/z 227.1139 | Primary target for ESI+ MS/MS[2]. |

| Hydrophobicity (XLogP3) | -3.5 | Indicates extreme polarity; poor C18 retention[1]. |

Isoelectric Point (pI) and pKa Values

The isoelectric point (pI) is the pH at which the peptide carries a net electrical charge of zero (zwitterionic state). His-Ala contains three primary ionizable groups: the C-terminal carboxyl group, the N-terminal amino group, and the imidazole side chain of the histidine residue. While the microenvironment of a peptide can shift these values slightly[3], the standard macroscopic pKa values define the ionization states.

Table 2: Ionizable Groups and Charge States at Physiological pH (7.4)

| Functional Group | Approximate pKa | Charge State at pH 7.4 |

| C-terminal Carboxyl (Ala) | ~3.1 | -1 (Fully Deprotonated) |

| Imidazole Side Chain (His) | ~6.0 | 0 (Mostly Deprotonated) |

| N-terminal Amino (His) | ~8.0 | +1 (Mostly Protonated) |

| Calculated Isoelectric Point (pI) | ~7.0 | Net Charge ≈ 0 |

Causality Insight: Because the neutral species exists between the deprotonation of the imidazole ring (pKa ~6.0) and the N-terminus (pKa ~8.0), the pI is calculated as the average of these two values ((6.0 + 8.0) / 2 = 7.0). This means His-Ala is effectively neutral at physiological pH, which fundamentally alters its electrophoretic mobility and solubility.

Causality in Experimental Workflows

Understanding the exact MW and pI is not just academic; it directly drives experimental design:

-

Chromatographic Retention: With an XLogP3 of -3.5[1], His-Ala is highly hydrophilic. At its pI (~7.0), it will not retain on standard reversed-phase C18 columns. We must either use Hydrophilic Interaction Liquid Chromatography (HILIC) or lower the pH to < 3.0 to fully protonate the molecule (+2 charge) and use ion-pairing agents.

-

Mass Spectrometry Ionization: To achieve optimal sensitivity in positive Electrospray Ionization (ESI+), the peptide must be pre-charged in solution. Pushing the pH well below the imidazole pKa of 6.0 ensures a net positive charge[2].

-

Isoelectric Focusing: Capillary isoelectric focusing (cIEF) separates peptides strictly based on their pI. By applying an electric field across a pH gradient, His-Ala will migrate until it reaches pH 7.0, where its mobility drops to zero[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical method must contain an internal feedback loop that validates the result. Below are the step-by-step methodologies for characterizing His-Ala.

Protocol 1: LC-MS/MS Exact Mass Verification

Objective: Confirm the monoisotopic mass and sequence of His-Ala.

-

Sample Preparation: Reconstitute His-Ala in 0.1% Formic Acid (FA) in LC-MS grade water (pH ~2.7).

-

Causality: At pH 2.7, the C-terminus is partially protonated, while the imidazole and N-terminus are fully protonated. This yields a net positive charge (+1.5 to +2), maximizing ESI+ ionization efficiency[2].

-

-

Chromatographic Separation: Inject 2 µL onto a Zwitterionic HILIC column (e.g., ZIC-HILIC).

-

Causality: Due to the extreme polarity of His-Ala[1], standard C18 columns will result in elution in the void volume, causing severe ion suppression. HILIC retains the peptide via hydrophilic partitioning.

-

-

MS/MS Acquisition: Operate the HRMS (Orbitrap or Q-TOF) in ESI+ mode. Set the quadrupole to isolate the theoretical [M+H]+ precursor at m/z 227.1139. Apply a collision energy of 20 eV[2].

-

Self-Validation Loop: Do not rely solely on the precursor mass. Validate the identity by comparing the empirical MS/MS fragmentation pattern against theoretical b- and y-ion series. The presence of diagnostic fragment ions at m/z 109.9 and 137.9 confirms the histidine-containing sequence[1], mathematically validating the intact mass measurement.

Protocol 2: Capillary Isoelectric Focusing (cIEF) for pI Validation

Objective: Empirically determine the isoelectric point of His-Ala.

-

Ampholyte Mixture Preparation: Mix the His-Ala sample with carrier ampholytes spanning a pH range of 3 to 10. Spike the mixture with two synthetic fluorescent pI markers (e.g., pI 5.5 and pI 8.5).

-

Causality: The ampholytes establish a linear, stable pH gradient under an electric field. The internal markers provide a standard curve to accurately interpolate the peptide's exact pI[4].

-

-

Electrophoretic Focusing: Apply a high voltage (e.g., 30 kV) across the capillary for 15 minutes.

-

Causality: The His-Ala peptide will migrate electrophoretically until it reaches the specific pH zone matching its pI (~7.0). At this exact spatial coordinate, its net charge becomes zero, and all electrophoretic mobility ceases[4].

-

-

Mobilization and Detection: Hydrodynamically mobilize the focused gradient past a UV detector set to 214 nm (peptide bond absorbance).

-

Self-Validation Loop: Calculate the empirical pI of His-Ala using linear regression derived from the migration times of the two internal pI markers (5.5 and 8.5). If the calculated pI deviates by >0.1 pH units from the theoretical 7.0, the system flags a gradient collapse or sample degradation, invalidating the run and requiring recalibration.

Visualizing the pH-Dependent Analytical Logic

The following diagram illustrates how the isoelectric point and pH-dependent charge states dictate the selection of downstream analytical workflows.

Workflow demonstrating pH-dependent analytical strategies for Histidinyl-Alanine based on its pI.

References

-

Histidinyl-Alanine | C9H14N4O3 | CID 351667 - PubChem [1] Source: nih.gov URL:1

-

Predicted LC-MS/MS Spectrum - 20V, Positive (FDB098411) - FooDB [2] Source: foodb.ca URL:2

-

Mass Spectrometry And Nutrition Research [4] Source: vdoc.pub URL:4

-

Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry [3] Source: acs.org URL:3

Sources

Biological function of Histidinyl-Alanine in mammalian tissue

Executive Summary

Histidine-containing dipeptides (HCDs) represent a critical class of bioactive molecules in mammalian physiology. While non-proteinogenic dipeptides like carnosine (

Structural Dynamics and Biochemical Profile

His-Ala (Molecular Weight: 226.1043 Da) consists of an L-histidine residue linked to an L-alanine residue. The biological efficacy of His-Ala is largely driven by the imidazole ring of its histidine moiety. With a pKa of approximately 6.0, the imidazole ring allows His-Ala to act as an effective intracellular pH buffer under physiological conditions. Furthermore, the electron-rich nature of the imidazole ring enables His-Ala to function as a scavenger of reactive oxygen species (ROS) and a quencher of reactive carbonyl species (RCS), providing essential cytoprotection against oxidative stress in mammalian tissues.

Core Biological Functions in Mammalian Systems

Incretin Regulation and DPP-4 Feedback Inhibition

One of the most profound physiological roles of His-Ala lies in its interaction with Dipeptidyl Peptidase-4 (DPP-4). Glucagon-like peptide-1 (GLP-1), a critical incretin hormone responsible for glucose-dependent insulin secretion, contains a His-Ala sequence at its N-terminus. In mammalian tissues, DPP-4 rapidly inactivates GLP-1 by cleaving this exact N-terminal His-Ala dipeptide[1].

Crucially, the released His-Ala does not merely exist as a metabolic waste product. Instead, it acts as a competitive inhibitor of intestinal and circulating DPP-4[2]. This creates a localized negative feedback loop: as DPP-4 cleaves GLP-1, the local concentration of His-Ala rises, which subsequently dampens further DPP-4 activity, thereby prolonging the half-life of remaining GLP-1 and enhancing glycemic control.

Figure 1: Mechanism of GLP-1 cleavage by DPP-4 and subsequent feedback inhibition by His-Ala.

Neuromodulation and CNS Activity

Beyond metabolic regulation, His-Ala crosses the blood-brain barrier and is detectable in cerebrospinal fluid (CSF)[3]. While some histidine-containing dipeptides exhibit excitatory or neuroprotective profiles, His-Ala has been distinctly shown to cause sedation and hypoactivity in mammalian models[4]. This suggests a targeted interaction with central histaminergic or GABAergic receptors, positioning His-Ala as a potential endogenous neuromodulator of arousal and stress responses.

Experimental Methodologies: Self-Validating Protocols

To rigorously study His-Ala, researchers must employ protocols that account for its rapid enzymatic turnover and high polarity. The following methodologies are designed with built-in causality and self-validation.

Protocol 1: UPLC-MS/MS Quantification of His-Ala in Biofluids

Objective: Absolute quantification of His-Ala in mammalian plasma or CSF.

Causality & Self-Validation: Endogenous dipeptidases will rapidly alter His-Ala concentrations post-collection. Immediate quenching is mandatory. To make this a self-validating system, Isotope Dilution Mass Spectrometry (IDMS) is utilized. By spiking a heavy-isotope internal standard (

-

Sample Quenching & Spiking: Immediately upon collection, spike 50 µL of plasma/CSF with 10 µL of

-His-Ala internal standard (100 nM). -

Protein Precipitation: Add 150 µL of ice-cold methanol (-20°C). Causality: Methanol instantly denatures endogenous proteases, halting artifactual His-Ala generation or degradation.

-

Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

-

Chromatographic Separation: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: His-Ala is highly hydrophilic; standard C18 columns result in poor retention and peak shape. HILIC ensures robust retention and separation from matrix interferences.

-

MS/MS Detection: Analyze via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both endogenous and labeled His-Ala.

Figure 2: Self-validating UPLC-MS/MS analytical workflow for His-Ala quantification.

Protocol 2: In Vitro DPP-4 Inhibition Kinetics Assay

Objective: Determine the IC

-

Reagent Preparation: Prepare recombinant human DPP-4 (0.5 U/mL) in Tris-HCl buffer (pH 8.0). Prepare the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA) at 2 mM.

-

Pre-Incubation: Mix 10 µL of DPP-4 with 20 µL of varying concentrations of His-Ala (0.1 mM to 10 mM). Incubate at 37°C for 10 minutes. Causality: Pre-incubation allows the His-Ala to reach a steady-state binding equilibrium with the enzyme's active site before the competing substrate is introduced.

-

Reaction Initiation: Add 50 µL of Gly-Pro-pNA to initiate the reaction.

-

Spectrophotometric Readout: Measure the release of p-nitroaniline continuously at 405 nm for 15 minutes. Calculate the initial velocity (V

) to determine the IC

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters associated with His-Ala analysis and biological function.

| Parameter | Value / Characteristic | Analytical Method | Biological Relevance |

| Molecular Weight | 226.1043 Da | LC-HRMS | Exact mass for isotopic identification |

| DPP-4 IC | ~2.5 - 5.0 mM | Spectrophotometric Assay | Modulates GLP-1 half-life and glycemic control |

| Limit of Quantitation (LOQ) | 0.1 - 2.5 fmol | UPLC-MS/MS | Enables trace detection in CSF and Plasma |

| Physiological pH Buffering | pKa ~6.0 (Imidazole ring) | Acid-Base Titration | Maintains intracellular acid-base homeostasis |

Conclusion and Future Directions in Drug Development

Histidinyl-Alanine is far more than a transient proteolytic byproduct; it is a biologically active dipeptide with significant implications for metabolic and neurological health. Its dual role as a product of GLP-1 cleavage and an inhibitor of DPP-4 presents a fascinating evolutionary mechanism for localized incretin regulation. For drug development professionals, His-Ala serves as a structural scaffold for the design of novel, peptide-based DPP-4 inhibitors and anxiolytic therapeutics. Future research must leverage self-validating analytical frameworks to map the complete pharmacokinetic profile of His-Ala across diverse mammalian tissues.

References

-

[2] Nongonierma et al. (2015). Carnosine in the Context of Histidine-Containing Dipeptides. The Royal Society of Chemistry. 2

-

[3] Heidenreich et al. (2024). Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases. PMC. 3

-

[1] Olivares et al. (2024). Gut microbiota DPP4-like enzymes are increased in type-2 diabetes and contribute to incretin inactivation. bioRxiv. 1

-

[4] Marx et al. (2024). Carnosine/histidine-containing dipeptide supplementation improves depression and quality of life. ResearchGate.4

Sources

Imidazole Side Chain pKa in Histidinyl-Alanine: A Technical Guide

This guide provides an in-depth technical analysis of the imidazole side chain pKa in the dipeptide L-Histidyl-L-Alanine (His-Ala), synthesizing theoretical frameworks with quantitative data and experimental protocols.

Executive Summary

The dipeptide Histidinyl-Alanine (His-Ala) represents a critical structural motif in bioinorganic chemistry and peptide therapeutics. It serves as the simplest model for the Amino Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif, where the N-terminal histidine plays a pivotal role in metal chelation. Understanding the acid dissociation constant (pKa ) of the imidazole side chain in this specific context is essential for predicting peptide stability, metal-binding affinity, and catalytic behavior.

In His-Ala, the imidazole pKa is distinct from that of free histidine due to the proximity of the N-terminal ammonium group and the peptide bond. This guide details the thermodynamic values, structural influences, and rigorous experimental methodologies for determining these constants.

Theoretical Framework: Structural Influences on pKa

The pKa of the imidazole ring is highly sensitive to its local electrostatic environment. In the His-Ala dipeptide (where Histidine is the N-terminal residue), two primary factors shift the pKa relative to free histidine:

-

Electrostatic Repulsion (N-Terminal Effect):

-

At physiological pH, the N-terminal

-amino group is protonated ( -

This positive charge is in close proximity to the imidazole ring.

-

The resulting electrostatic repulsion destabilizes the protonated imidazolium form (

), thereby favoring deprotonation and lowering the pKa compared to a C-terminal histidine (e.g., in Ala-His).

-

-

Inductive Effect of the Peptide Bond:

-

The conversion of the histidine carboxylate to a neutral amide bond removes a nearby negative charge that would otherwise stabilize the positive imidazolium. This further contributes to a lower pKa relative to free histidine.

-

Comparative Electrostatics

| Species | Position of His | Local Environment | Imidazole pKa Trend |

| Free Histidine | N/A | Flanked by | ~6.0 (Baseline) |

| Ala-His | C-Terminal | Near | Higher (~6.7 - 7.0) |

| His-Ala | N-Terminal | Near | Lower/Neutral (~5.8 - 6.1) |

Quantitative Data Analysis

The following data summarizes the protonation constants (

Table 1: Protonation Constants ( ) of His-Ala and Related Species

Values at

| Ionizable Group | Free L-Histidine | L-Histidyl-L-Alanine (His-Ala)* | L-Alanyl-L-Histidine (Ala-His) |

| Carboxyl ( | 1.82 | 3.0 - 3.2 | 2.64 |

| Imidazole ( | 6.00 | 6.01 ± 0.05 | 6.72 |

| Amino ( | 9.17 | 7.75 ± 0.10 | 8.06 |

Technical Note: The pKa of the N-terminal amine in His-Ala (~7.75) is significantly lower than in free histidine (9.17). This is a characteristic feature of N-terminal histidine peptides, facilitating the simultaneous deprotonation of the amine and imidazole for cooperative metal binding (e.g., Cu(II)) at physiological pH.

Source: Data derived from Martell & Smith, Critical Stability Constants (Vol. 1: Amino Acids), utilizing His-Gly as the structural homolog for N-terminal His electronic parameters.

Visualization: Protonation Equilibria

The following diagram illustrates the stepwise dissociation of protons from the fully protonated His-Ala cation (

Figure 1: Stepwise deprotonation pathway of His-Ala. The imidazole transition (pKa2) occurs between the cationic and zwitterionic states.

Experimental Methodologies

To accurately determine the imidazole pKa in His-Ala, two complementary methods are recommended: Potentiometric Titration (for macroscopic constants) and NMR pH Titration (for microscopic/site-specific assignment).

Method A: Potentiometric Titration (Standard Protocol)

Best for determining precise thermodynamic constants.

-

Reagent Preparation:

-

Dissolve His-Ala (

) in degassed, double-distilled water. -

Add

or -

Acidify with standardized

to pH ~2.0 to ensure full protonation.

-

-

Apparatus Setup:

-

Use a jacketed titration vessel thermostated at

. -

Keep under inert atmosphere (

or

-

-

Titration Workflow:

-

Titrate with carbonate-free standardized

( -

Record pH readings after stabilization (drift < 0.001 pH/min).

-

Collect at least 50-60 data points across the pH range 2.0 – 11.0.

-

-

Data Analysis:

-

Use non-linear least squares fitting software (e.g., Hyperquad or BEST ) to fit the volume-pH data to the mass balance equations.

-

Solve for

values (cumulative stability constants) and convert to stepwise

-

Method B: -NMR pH Titration

Best for confirming the specific site of ionization (Imidazole C2-H and C4-H).

-

Sample Preparation:

-

Dissolve His-Ala (2-5 mM) in

(for lock). -

Add internal reference (DSS or TSP).

-

Adjust pH using dilute

and

-

-

Acquisition:

-

Acquire 1D

-NMR spectra at pH intervals of 0.2 units from pH 4.0 to 9.0. -

Use water suppression (e.g., excitation sculpting or presat).

-

-

Tracking Chemical Shifts:

-

Monitor the C2-H (singlet, ~8.6 ppm

7.7 ppm) and C4-H (singlet, ~7.3 ppm -

These protons experience significant upfield shifts upon deprotonation.

-

-

Curve Fitting:

-

Plot chemical shift (

) vs. pH. -

Fit data to the Henderson-Hasselbalch equation:

-

Applications in Drug Development

-

ATCUN Motif & Metal Chelation: The His-Ala sequence is a functional ATCUN motif. The relatively low pKa of the N-terminal amine (~7.8) and imidazole (~6.0) allows for the formation of stable square-planar Cu(II) complexes at physiological pH (7.4), which is exploited in:

-

Radiopharmaceuticals: Cu-64 labeling for PET imaging.

-

DNA Cleavage Agents: Oxidative nuclease activity via Cu-redox cycling.

-

-

Formulation Stability: In peptide formulations, the imidazole ring acts as a buffer in the pH 5.5–6.5 range. Understanding its exact pKa in His-Ala ensures that formulation buffers are selected to maintain the peptide in a specific protonation state, minimizing aggregation risks associated with the zwitterionic form.

References

-

Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants, Volume 1: Amino Acids. Plenum Press.[2] (The authoritative database for peptide protonation constants).

-

Sovago, I., et al. (1993).[3] "Equilibrium and structural studies on copper(II) complexes of dipeptides containing histidine." Journal of Inorganic Biochemistry, 50(4), 263-276.

-

Sundberg, R. J., & Martin, R. B. (1974). "Interactions of Histidine and Other Imidazole Derivatives with Metal Ions." Chemical Reviews, 74(4), 471-517. Link

- Gaggelli, E., et al. (2001). "Peptide-Based Metal Complexes." Chemical Reviews, 101(11), 3653-3700.

Sources

Crystal Structure Analysis of L-Histidyl-L-Alanine Dihydrate

Technical Guide & Structural Elucidation

Executive Summary

The crystal structure of L-Histidyl-L-Alanine (His-Ala) dihydrate represents a critical reference point in peptide crystallography, particularly for understanding zwitterionic interactions and water-mediated stabilization in biological molecules.

This guide provides an in-depth technical analysis of the His-Ala dihydrate structure (

Chemical Context & Synthesis Protocol[1]

To obtain diffraction-quality single crystals of the dihydrate form, one must carefully control the water activity to prevent the formation of anhydrous polymorphs.

Physicochemical Profile[2][3]

-

Formula:

[1] -

State: Zwitterionic (Ammonium

terminus; Carboxylate -

Imidazole Status: Neutral (uncharged

tautomer).

Crystallization Workflow

The following protocol ensures the formation of the dihydrate phase (

Materials:

-

L-Histidyl-L-Alanine (lyophilized powder, >98% purity).

-

Deionized Water (

). -

Ethanol (Absolute, analytical grade).

Step-by-Step Protocol:

-

Solubilization: Dissolve 50 mg of His-Ala in 1.0 mL of deionized water. Mild sonication (35 kHz, 2 mins) may be required to disrupt peptide aggregates.

-

Filtration: Pass the solution through a 0.22

PTFE syringe filter into a silanized glass vial to remove nucleation sites (dust). -

Vapor Diffusion Setup: Place the vial (uncapped) inside a larger jar containing 10 mL of ethanol.

-

Equilibration: Seal the outer jar. As ethanol vapor diffuses into the water droplet, solubility decreases, driving supersaturation.

-

Harvesting: Allow to stand undisturbed at

for 7–14 days. Colorless prismatic crystals will form.

Critical Insight: Low-temperature growth (

) is essential. Higher temperatures () favor the dehydration of the lattice, yielding poor-quality anhydrous crystals or amorphous precipitates.

Crystallographic Acquisition Methodology

High-resolution structural elucidation requires specific data collection strategies, particularly to locate the hydrogen atoms involved in the critical water-bridging networks.

Data Collection Strategy

-

Radiation Source:

( -

Temperature: 100 K (Cryostream). Rationale: Freezing thermal motion is non-negotiable for this structure to resolve the hydrogen positions of the two water molecules (

). -

Resolution Limit:

or better.

Workflow Visualization

The following diagram outlines the logical flow from crystal selection to structural refinement.

Figure 1: Crystallographic workflow for determining the His-Ala dihydrate structure. Note the feedback loop between refinement and data reduction to minimize R-factors.

Structural Elucidation & Analysis

The structure of L-His-L-Ala dihydrate reveals a sophisticated network of interactions. The following data summarizes the core structural parameters based on the seminal work by Steiner (1996) and standard peptide geometry.

Unit Cell & Space Group

The crystal belongs to a chiral space group, consistent with the presence of L-amino acids.

| Parameter | Value (Typical) | Description |

| Crystal System | Orthorhombic or Monoclinic | Dependent on exact hydration/polymorph. |

| Z (Units/Cell) | 4 | Standard packing for chiral organics. |

| Space Group | Non-centrosymmetric (Chiral). | |

| Volume | ~1100–1200 | Accommodates 4 dipeptides + 8 waters. |

Molecular Conformation

The conformation is defined by the backbone torsion angles (

-

Peptide Bond: The peptide bond (

) is strictly trans ( -

Histidine Side Chain:

-

The imidazole ring is neutral.

-

Torsion

( -

Steiner's Observation: The imidazole plane is roughly perpendicular to the

bond.

-

-

Zwitterionic Character:

-

N-Terminus: Protonated (

). -

C-Terminus: Deprotonated (

).

-

The "Missing" Hydrogen Bond (Key Insight)

A unique feature of this structure is the environment of the peptide carbonyl oxygen (

-

Standard Peptide Rule: The Carbonyl O usually accepts strong H-bonds from

or -

His-Ala Anomaly: In the dihydrate structure, the peptide

accepts no conventional hydrogen bonds .[1] -

Stabilization Mechanism: Instead, it is stabilized by weak

interactions from the

Water-Mediated Architecture

The "dihydrate" nomenclature refers to two independent water molecules (

-

OW1: Acts as a primary bridge, accepting H-bonds from the ammonium group and donating to the carboxylate.

-

OW2: Fills voids in the packing, linking the imidazole ring nitrogen (

) to the bulk lattice.

Figure 2: Schematic of the hydrogen bonding network. Note the "Anomalous Interaction" where the peptide carbonyl relies on weak C-H donors rather than strong O-H/N-H donors.

Implications for Drug Design[5]

Understanding the His-Ala dihydrate structure extends beyond basic crystallography:

-

Peptidomimetics: The observation of

stabilization validates the use of C-H donors in drug design when strong donors are unavailable. -

Chelation Models: His-Ala is a model for metal-binding sites (e.g., Copper-binding in albumin). The crystal structure defines the "apo" (metal-free) geometry, serving as a baseline for calculating reorganization energy upon metal binding.

-

Hydration Shells: The specific placement of

and

References

-

Steiner, T. (1996).[1] L-Histidyl-L-alanine Dihydrate.[1] Acta Crystallographica Section C, 52(10), 2554-2556.[1]

-

Engh, R. A., & Huber, R. (1991). Accurate bond and angle parameters for X-ray protein structure refinement. Acta Crystallographica Section A, 47(4), 392-400.

-

Desiraju, G. R. (1996). The C-H...O Hydrogen Bond: Structural Implications and Supramolecular Design. Accounts of Chemical Research.

-

Görbitz, C. H. (2002). Nanotube formation by hydrophobic dipeptides. Chemistry – A European Journal.

Disclaimer: This guide synthesizes standard crystallographic protocols with specific structural data derived from the cited literature. Experimental reproduction requires adherence to local safety regulations regarding chemical handling and X-ray radiation.

Sources

Structural Divergence and Pharmacological Asymmetry: A Technical Whitepaper on Carnosine vs. Histidinyl-Alanine Dipeptides

Executive Summary

Dipeptide therapeutics represent a highly active frontier in neuropharmacology, metabolic regulation, and anti-aging research. Among these, Carnosine (β-alanyl-L-histidine) is widely recognized for its unique β-amino acid linkage, which confers exceptional proteolytic stability and pleiotropic biological effects. However, structural isomers and reverse sequences—specifically Histidinyl-Alanine variants like L-histidyl-β-alanine (Rev-Carnosine) and α-alanyl-L-histidine —exhibit radically different biochemical and pharmacological profiles.

As drug development professionals seek to engineer bioavailable peptidomimetics, understanding the causality behind these structural differences is paramount. This guide dissects the structural divergence between these dipeptides, exploring how a simple sequence reversal or linkage shift alters enzymatic degradation, metal chelation, and neurobehavioral signaling.

Structural Biochemistry & Isomeric Divergence

The fundamental divergence between Carnosine and its isomers lies in the N-terminal amino acid geometry. Carnosine utilizes β-alanine, where the amino group is attached to the β-carbon rather than the α-carbon. This structural anomaly creates steric hindrance against the active sites of standard α-aminopeptidases.

Conversely, L-histidyl-β-alanine (Rev-Carnosine) places L-histidine at the N-terminus, exposing a standard α-amino group. While it shares the exact molecular weight and amino acid composition as Carnosine, this reversal fundamentally alters its isoelectric point, receptor affinity, and susceptibility to broad-spectrum proteolytic cleavage[1].

Quantitative Structural Comparison

| Property | Carnosine (β-Ala-L-His) | Rev-Carnosine (L-His-β-Ala) | α-Alanyl-L-Histidine |

| N-Terminal Residue | β-Alanine | L-Histidine | α-Alanine |

| C-Terminal Residue | L-Histidine | β-Alanine | L-Histidine |

| Proteolytic Stability | Highly Stable (Resists standard peptidases) | Susceptible (Cleaved by standard peptidases) | Highly Susceptible |

| CN1 Enzyme Affinity | High (Specific Substrate) | Low | Moderate |

| Primary Neuro-Effect | Excitatory / Hyperactivity (Stress) | Sedative / Hypnotic | N/A (Rapidly degraded) |

| Metal Chelation | Strong (via Imidazole N1 & β-Amino) | Moderate (Altered steric bite angle) | Strong |

Enzymatic Stability & The Carnosinase (CN1) Bottleneck

The systemic bioavailability of Carnosine is heavily restricted by Carnosinase-1 (CN1) , a specialized Zn²⁺-dependent metalloprotease secreted into human serum and cerebrospinal fluid, as identified by [2]. Standard dipeptidases fail to dock Carnosine due to the β-linkage. However, Rev-Carnosine, possessing an N-terminal α-amino group, is rapidly degraded by standard aminopeptidases but shows remarkably low affinity for the specialized CN1 active site.

Proteolytic cleavage pathways of Carnosine vs Rev-Carnosine by CN1 and standard aminopeptidases.

Protocol 1: In Vitro Serum Carnosinase (CN1) Degradation Assay

As application scientists, we do not merely measure degradation; we must isolate the specific enzymatic variable. This protocol utilizes a self-validating system: Bestatin is introduced to silence non-specific aminopeptidases, while EDTA is used in a parallel control to strip the Zn²⁺ cofactor from CN1, proving that the observed degradation is exclusively metalloprotease-driven[2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) supplemented with 1 mM DTT. Reconstitute recombinant human CN1 (rhCN1) to a final concentration of 0.5 µg/mL.

-

Inhibitor Pre-incubation (The Control System):

-

Reaction A (Test): Add Bestatin (10 µM) to block broad-spectrum aminopeptidases.

-

Reaction B (Negative Control): Add Bestatin (10 µM) + EDTA (5 mM) to chelate Zn²⁺ and deactivate CN1.

-

Incubate both at 37°C for 15 minutes.

-

-

Substrate Introduction: Introduce 100 µM of either Carnosine or Rev-Carnosine into the respective reaction vials.

-

Kinetic Sampling: Extract 20 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 80 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile.

-

LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the intact dipeptide mass.

Neuropharmacological Asymmetry: The "Reverse Function" Phenomenon

Beyond pharmacokinetics, the structural reversal of Carnosine dictates its neuropharmacological output. Under acute stress, endogenous Carnosine acts as a precursor to histamine, driving histaminergic pathways that result in excitatory or hyperactive behavioral responses, a mechanism extensively documented by [3].

Fascinatingly, research by [1] demonstrated that L-histidyl-β-alanine (Rev-Carnosine) exerts the exact opposite effect. By modulating GABAergic pathways rather than histaminergic ones, Rev-Carnosine induces profound sedative and hypnotic effects, actively neutralizing stress-induced hyperactivity.

Divergent neuropharmacological signaling pathways under acute stress conditions.

Metal Chelation & Antioxidant Capacity

Both dipeptides act as robust antioxidants, but their metal chelation geometries differ. Carnosine coordinates transition metals (Zn²⁺, Cu²⁺) via the N1 atom of the imidazole ring, the carboxylate oxygen, and the β-amino group. Reversing the sequence to Histidyl-Alanine alters the bite angle of the chelate ring, modifying its affinity for specific transition states[3].

Protocol 2: Spectrophotometric Metal Chelation Assay

To accurately quantify chelation without relying on complex NMR setups, we employ a competitive fluorometric/colorimetric assay using Zincon (a zinc-binding dye). The causality here is straightforward: if the dipeptide successfully chelates Zn²⁺, it outcompetes Zincon, resulting in a measurable decrease in absorbance at 620 nm.

Step-by-Step Methodology:

-

Standard Curve Generation: Prepare a 50 µM Zincon solution in 50 mM borate buffer (pH 8.5). Titrate known concentrations of EDTA (0 to 100 µM) against 50 µM ZnSO₄ to establish a standard curve of competitive inhibition.

-

Dipeptide Incubation: In a 96-well microplate, mix 50 µM ZnSO₄ with varying concentrations of Carnosine or Rev-Carnosine (10 µM to 1 mM). Incubate at room temperature for 10 minutes to allow chelate ring formation.

-

Probe Addition: Add the Zincon solution (50 µM final concentration) to all wells.

-

Measurement: Read the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Calculate the binding affinity (

) of the dipeptides by comparing the reduction in Zincon-Zn²⁺ absorbance against the validated EDTA standard curve.

Translational Applications in Drug Development

Understanding the dichotomy between Carnosine and Histidinyl-Alanine is critical for rational drug design. The rapid degradation of standard Carnosine by CN1 limits its oral bioavailability. By synthesizing peptidomimetics that combine the GABAergic affinity of Rev-Carnosine with the β-linkage stability of Carnosine, researchers can develop next-generation anxiolytics and neuroprotective agents that successfully bypass the CN1 bottleneck while delivering targeted central nervous system (CNS) modulation.

References

-

Teufel M, et al. "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase." Journal of Biological Chemistry, 2003. URL:[Link]

-

Boldyrev AA, et al. "Physiology and pathophysiology of carnosine." Physiological Reviews, 2013. URL:[Link]

-

Tsuneyoshi Y, et al. "Reverse structure of carnosine-induced sedative and hypnotic effects in the chick under acute stress." Life Sciences, 2008. URL:[Link]

-

Bellia F, et al. "Carnosinases, Their Substrates and Diseases." Molecules, 2014. URL:[Link]

Sources

- 1. Reverse structure of carnosine-induced sedative and hypnotic effects in the chick under acute stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

Technical Guide: Mechanistic Role of Histidinyl-Alanine (His-Ala) in Proton-Coupled Peptide Transport

Executive Summary

The dipeptide Histidinyl-Alanine (His-Ala) serves as a critical model substrate for elucidating the kinetic and structural boundaries of the Solute Carrier 15 (SLC15) family, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . Unlike simple neutral dipeptides (e.g., Gly-Sar), His-Ala possesses an imidazole side chain with a

This guide details the molecular mechanics of His-Ala transport, contrasting the low-affinity/high-capacity nature of PEPT1 with the high-affinity/low-capacity profile of PEPT2. It provides a validated experimental framework for characterizing His-Ala kinetics using competitive inhibition assays in Caco-2 models, serving as a blueprint for designing histidine-based prodrug scaffolds.

Part 1: Mechanistic Architecture of Transport

The Proton-Coupled Symport Mechanism

Transport of His-Ala is driven by an inwardly directed proton (

-

Resting State (Outward-Facing): The transporter (PEPT1/2) is oriented toward the extracellular space. The binding pocket is accessible.

-

Protonation: Protons bind to conserved histidine and acidic residues (e.g., His57 in mammalian PEPT1) within the transmembrane domains (TMs). This "primes" the transporter.

-

Substrate Recognition: His-Ala enters the central cavity.

-

N-terminal anchoring: The

-amino group of His-Ala interacts with conserved transmembrane aspartate/glutamate residues. -

C-terminal anchoring: The carboxyl group interacts with positively charged residues (Arg/Lys) on the transporter.

-

Side-chain accommodation: The imidazole ring of His-Ala sits in a promiscuous hydrophobic pocket, but its charge state (protonated vs. neutral) influences binding affinity.

-

-

Conformational Switch: The protein undergoes a "rocker-switch" motion, occluding the substrate from the outside and opening to the intracellular space.

-

Release: His-Ala and protons are released into the cytosol. The transporter resets via a reorientation step.

Visualization: The Alternating Access Cycle

The following diagram illustrates the kinetic states of the transporter during His-Ala translocation.

Figure 1: The Alternating Access Mechanism. The cycle is driven by the proton gradient (H+), moving His-Ala from the extracellular space (left) to the cytosol (right).

Part 2: Kinetic Profiling (PEPT1 vs. PEPT2)

The transport of His-Ala is not uniform across tissues. The intestine (PEPT1) requires high capacity to handle dietary loads, while the kidney (PEPT2) requires high affinity to reclaim peptides from ultrafiltrate.[1]

Comparative Kinetics Table

| Parameter | PEPT1 (SLC15A1) | PEPT2 (SLC15A2) | Physiological Context |

| Primary Location | Small Intestine (Apical) | Kidney (Proximal Tubule), Brain | Absorption vs. Reabsorption |

| Affinity ( | Low (0.5 – 5.0 mM) | High (10 – 100 | PEPT2 captures trace peptides. |

| Capacity ( | High | Low | PEPT1 handles bulk dietary flux.[1] |

| pH Optimum | 5.5 – 6.0 | 6.0 – 6.5 | Matches acidic microclimate of the brush border. |

| His-Ala Charge State | Preferentially transports zwitterionic/cationic forms. | Strictly high affinity; sensitive to N-terminal modification. | The imidazole pKa (6.0) means charge varies during transport. |

The pH Effect on His-Ala

Because the imidazole side chain of Histidine has a pKa of ~6.0, His-Ala exists as a mixture of cationic and zwitterionic species at the physiological pH of the intestinal brush border (pH 6.0).

-

Mechanism: At pH < 6.0, His-Ala is predominantly cationic.

-

Impact: PEPT1 can transport cationic peptides, but the stoichiometry of proton coupling may shift (e.g., cotransporting fewer

ions because the substrate itself carries a positive charge), maintaining the electrogenic nature of the cycle.

Part 3: Experimental Methodologies

To validate the role of His-Ala, we utilize a Competitive Inhibition Uptake Assay in Caco-2 cells. Direct radiolabeling of His-Ala is expensive and unstable; therefore, we use [

Protocol: Caco-2 Competitive Inhibition Assay

Objective: Determine the inhibition constant (

Materials:

-

Cell Line: Caco-2 cells (Passage 30–50), differentiated for 21 days.

-

Probe: [

]Gly-Sar (Specific Activity > 10 Ci/mmol). -

Competitor: Unlabeled His-Ala (0.01 mM to 50 mM).

-

Buffer: Uptake Buffer (pH 6.0): 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose.

-

Stop Solution: Ice-cold PBS containing 100

M unlabeled Gly-Sar (to prevent efflux).

Workflow Steps:

-

Preparation: Seed Caco-2 cells on collagen-coated 24-well plates. Culture for 21 days to ensure apical expression of PEPT1.

-

Equilibration: Aspirate media. Wash cells 2x with warm (37°C) Uptake Buffer (pH 6.0). Equilibrate for 10 mins.

-

Dosing:

-

Prepare dosing solution: 10

M [ -

Add 250

L to each well.

-

-

Incubation: Incubate at 37°C for 10 minutes (Linear phase of uptake).

-

Termination:

-

Rapidly aspirate dosing solution.

-

Wash 3x with Ice-Cold Stop Solution . (Critical: Low temperature arrests transporter conformational changes).

-

-

Lysis & Detection:

-

Add 200

L 0.1 N NaOH / 1% SDS. Lyse for 30 mins. -

Transfer lysate to scintillation vials with 4 mL cocktail.

-

Measure CPM (Counts Per Minute).

-

Visualization: Experimental Workflow

The following Graphviz diagram outlines the critical path for the inhibition assay.

Figure 2: Caco-2 Competitive Inhibition Workflow. Critical steps include the pH 6.0 equilibration and the ice-cold termination to freeze transport kinetics.

Part 4: Implications for Drug Development[2]

Understanding His-Ala transport provides a template for Prodrug Design .

-

Structural Scaffolding: The high affinity of PEPT2 for His-Ala suggests that attaching a histidine moiety to a drug payload can target it for renal retention (reducing clearance) or brain delivery (crossing the choroid plexus).

-

Valacyclovir Analogy: While Valacyclovir uses a valine ester, His-Ala analogs utilize the imidazole side chain to modulate solubility and pKa.

-

Renal Reuptake: Drugs designed to mimic His-Ala will be actively reabsorbed in the proximal tubule via PEPT2, significantly extending plasma half-life (

).

References

-

Daniel, H. (2004). Molecular and cellular physiology of peptide transport. Physiology, 19(5), 242-250. Link

-

Terada, T., et al. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2.[2][3][4][5][6][7] Pflugers Archiv, 440(5), 679-684.[5] Link

-

Brandsch, M., et al. (2008). Transport of drugs by proton-coupled peptide transporters: PEPT1 and PEPT2.[2][3][4][6][8][9][10] Journal of Pharmacy and Pharmacology, 60(5), 543-585. Link

-

Newstead, S. (2017). Molecular insights into proton coupled peptide transport in the PTR family of oligopeptide transporters. Biochimica et Biophysica Acta (BBA), 1864(8), 2305-2318. Link

-

Smith, D.E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine, 34(2-3), 323-336. Link

Sources

- 1. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for prodrug recognition by the SLC15 family of proton-coupled peptide transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Molecular insights into proton coupled peptide transport in the PTR family of oligopeptide transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. Structural basis for prodrug recognition by the SLC15 family of proton-coupled peptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

Metal binding affinity of Histidinyl-Alanine complexes

An In-Depth Technical Guide to the Metal Binding Affinity of Histidinyl-Alanine Complexes

Authored by: Gemini, Senior Application Scientist

Foreword: The Intricate Dance of Metals and Peptides

In the realm of bioinorganic chemistry and drug development, the interaction between metal ions and peptides is a critical area of study. These interactions govern a vast array of biological processes, from enzymatic catalysis to signal transduction. Among the proteinogenic amino acids, histidine holds a unique position due to the versatile coordination chemistry of its imidazole side chain. This guide provides a deep dive into the metal binding affinity of a seemingly simple yet fundamentally important dipeptide: Histidinyl-Alanine (His-Ala).

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing these interactions, the causal logic behind experimental design, and the practical application of key analytical techniques. Our exploration will be grounded in established scientific principles, supported by authoritative references, and presented with the clarity required for both seasoned experts and those new to the field.

The Structural Basis of Metal Coordination in His-Ala Complexes

The affinity of a metal ion for a His-Ala dipeptide is not a simple lock-and-key interaction. It is a dynamic process influenced by a delicate interplay of factors at the molecular level. Understanding these factors is paramount to predicting and manipulating the binding behavior of these complexes.

The Pivotal Role of the Histidine Imidazole Side Chain

The imidazole ring of histidine is the primary anchor for metal ion coordination. Its versatility stems from the presence of two nitrogen atoms, the Nδ1 (π) and Nε2 (τ) nitrogens, which can act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with metal ions. The protonation state of the imidazole ring, which is highly dependent on the pH of the solution, is a critical determinant of its coordinating ability.[1][2] The pKa of the imidazole side chain is approximately 6.0, meaning that around physiological pH, a significant population of both protonated (imidazolium) and neutral imidazole species exists.[3][4] Metal binding can only occur when a proton is lost from at least one of the nitrogen atoms.[2]

At acidic pH (below the pKa), the imidazole ring is protonated and positively charged, leading to electrostatic repulsion with positively charged metal ions and inhibiting coordination.[3][5] As the pH increases, the imidazole ring is deprotonated, becoming a potent metal ligand.[1]

The Modulatory Influence of the Alanine Residue

While histidine provides the primary binding site, the adjacent alanine residue is not a passive bystander. Its small, non-polar methyl side chain influences the overall conformation and stability of the metal complex.[6] The alanine residue can affect the steric accessibility of the histidine binding site and can participate in forming a chelate ring with the metal ion through its backbone amide nitrogen, particularly with late transition metals like copper(II).[7] The formation of such chelate rings significantly enhances the stability of the complex.

The Coordination Geometry and the Irving-Williams Series

The stability of metal complexes with His-Ala generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8][9] This trend is a consequence of the decrease in ionic radii and the increase in ligand field stabilization energy across the series. Copper(II), with its d9 electronic configuration, often exhibits a distorted octahedral or square planar geometry, leading to particularly stable complexes.[10] Theoretical studies using Density Functional Theory (DFT) have shown that dual histidine residues can form stable octahedral complexes with Ni(II), Cu(II), and Zn(II).[10]

The Critical Impact of pH on Speciation

As mentioned, pH is a master variable controlling the metal binding affinity of His-Ala. The protonation states of the N-terminal amine, the C-terminal carboxylate, and the histidine imidazole ring all change with pH. This leads to a complex speciation profile, where different protonated and metal-bound forms of the dipeptide coexist in equilibrium.[11] Potentiometric titrations are a powerful tool for dissecting this complex interplay and determining the stability constants of the various species present at different pH values.[11][12]

Caption: Key factors influencing metal binding to His-Ala.

Experimental Determination of Metal Binding Affinity

Quantifying the affinity of metal ions for His-Ala complexes requires a robust experimental approach. No single technique can provide a complete picture; therefore, a combination of thermodynamic and spectroscopic methods is often employed.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[13] This allows for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[14][15]

Causality Behind Experimental Choices in ITC:

-

Why ITC? Unlike many other techniques that measure binding constants indirectly, ITC provides a complete thermodynamic profile of the interaction.[13] This is crucial for understanding the driving forces behind complex formation (i.e., whether the binding is enthalpy- or entropy-driven).[8][9]

-

Buffer Selection: The choice of buffer is critical. Buffers with a high ionization enthalpy can mask the true binding enthalpy. It is essential to use a buffer with a low ionization enthalpy, such as HEPES or PIPES, and to perform control experiments by titrating the metal into the buffer alone to account for any heat of dilution.

-

Concentration Regimen: The concentrations of the peptide and metal ion should be chosen to ensure that the "c-window" (c = n * Ka * [Macromolecule]) is within an optimal range (typically 10 < c < 1000) to obtain a sigmoidal binding isotherm, which is necessary for accurate fitting of the data.

Step-by-Step Protocol for a Typical ITC Experiment:

-

Sample Preparation:

-

Prepare a solution of the His-Ala dipeptide (e.g., 100 µM) in a suitable, low-ionization enthalpy buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).

-

Prepare a solution of the metal salt (e.g., 1 mM CuSO₄) in the exact same buffer.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Load the His-Ala solution into the sample cell and the metal solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point.

-

Inject small aliquots (e.g., 2-5 µL) of the metal solution into the sample cell at regular intervals (e.g., 120-180 seconds) to allow for re-equilibration.

-

Continue the titration until the binding sites are saturated, as indicated by the heat of reaction returning to the baseline (heat of dilution).

-

-

Data Analysis:

-

Integrate the raw data (power vs. time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to peptide.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Ka, n, and ΔH.[13]

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

Caption: A streamlined workflow for ITC experiments.

Potentiometric Titration: Unraveling pH-Dependent Equilibria

Potentiometric titration is the gold standard for determining the stability constants of metal complexes as a function of pH.[12][16] This technique involves monitoring the pH of a solution containing the peptide and metal ion as a strong base (e.g., NaOH) is added.

Causality Behind Experimental Choices in Potentiometric Titration:

-

Why Potentiometric Titration? This method is unparalleled in its ability to resolve the complex network of protonation and metal-binding equilibria that exist in solution.[12] It allows for the determination of the pKa values of the free peptide and the stability constants of the various metal-peptide species.

-

Inert Atmosphere: Titrations are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of metal hydroxides and the absorption of atmospheric CO₂, which can interfere with the pH measurements.

-

Electrode Calibration: Accurate calibration of the pH electrode is paramount for obtaining reliable data. A multi-point calibration using standard buffers is essential before each experiment.

Step-by-Step Protocol for a Typical Potentiometric Titration:

-

Solution Preparation:

-

Prepare a solution of the His-Ala dipeptide and the metal salt at a known concentration ratio (e.g., 1:1 or 2:1) in a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Acidify the solution to a low pH (e.g., pH 2) with a standard acid (e.g., HCl) to ensure all functional groups are fully protonated.

-

-

Titration Setup:

-

Place the solution in a thermostatted titration vessel and bubble an inert gas through the solution.

-

Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.

-

-

Titration:

-

Add small, precise volumes of the base and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a high value (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the pH as a function of the volume of base added.

-

Analyze the titration curves using specialized software (e.g., Hyperquad) to fit the data to a model that includes the pKa values of the peptide and the stability constants of all proposed metal-peptide species.[11]

-

Spectroscopic Techniques: Probing the Coordination Environment

Spectroscopic methods provide valuable insights into the structural changes that occur upon metal binding.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to changes in the secondary structure of peptides. While His-Ala is a small dipeptide and will not have a defined secondary structure, CD can still be used to monitor conformational changes upon metal binding, particularly if the metal ion induces a specific geometry.[17]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy can provide detailed information about the coordination environment of the metal ion, including the number and type of coordinating atoms.[18][19][20]

Computational Modeling of His-Ala Metal Complexes

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental studies.[7][10][21][22]

Causality Behind Using Computational Methods:

-

Why DFT? DFT calculations can provide detailed insights into the electronic structure, geometry, and energetics of metal complexes at the atomic level.[10][22] This can help to rationalize experimental findings and to predict the properties of yet-to-be-synthesized complexes.

-

Basis Set and Functional Selection: The choice of basis set and functional is crucial for obtaining accurate results. For systems containing transition metals, it is important to use a basis set that can adequately describe the electronic structure of the metal ion, often including effective core potentials.[7]

-

Solvent Effects: The inclusion of solvent effects, either implicitly (e.g., using a polarizable continuum model) or explicitly (by including a shell of solvent molecules), is essential for obtaining results that are comparable to experimental data obtained in solution.[23]

Typical Workflow for DFT Calculations:

-

Model Building: Construct a 3D model of the His-Ala dipeptide in a suitable conformation.

-

Geometry Optimization: Perform a geometry optimization of the free peptide and the metal-peptide complex to find the lowest energy structure.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Binding Energy Calculation: Calculate the binding energy of the metal ion to the peptide by subtracting the energies of the optimized free peptide and metal ion from the energy of the optimized complex.

-

Analysis of Electronic Structure: Analyze the molecular orbitals and charge distribution to understand the nature of the metal-ligand bonding.

Data Presentation and Interpretation

The quantitative data obtained from these experimental and computational methods should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Parameters for the Binding of Divalent Metal Ions to Histidinyl-Alanine at pH 7.4 and 25°C (Hypothetical Data)

| Metal Ion | Binding Affinity (Ka, M⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Cu(II) | 5.2 x 10⁵ | 1.02 | -8.5 | -0.9 | -7.6 |

| Ni(II) | 1.8 x 10⁴ | 0.98 | -4.2 | -1.6 | -5.8 |

| Zn(II) | 8.9 x 10³ | 1.05 | -2.1 | -3.2 | -5.3 |

| Co(II) | 4.5 x 10³ | 0.99 | -3.5 | -1.5 | -5.0 |

Note: This table presents hypothetical data for illustrative purposes. The actual values would need to be determined experimentally.

Interpretation of the Data:

-

The binding affinities follow the Irving-Williams series, with Cu(II) exhibiting the highest affinity.

-

The binding of all metals is enthalpically driven (negative ΔH), indicating the formation of favorable coordinate bonds.

-

The entropic contribution (-TΔS) is less favorable for Cu(II) and Ni(II), which may be due to the ordering of the solvent and the peptide upon complex formation. For Zn(II), the binding is more entropically driven, which could be related to a greater release of water molecules from the metal's hydration shell.

Conclusion and Future Directions

The metal binding affinity of histidinyl-alanine complexes is a multifaceted phenomenon governed by the intrinsic properties of the metal ion and the dipeptide, as well as the surrounding solution conditions. A comprehensive understanding of these interactions requires a multi-pronged approach that combines thermodynamic, spectroscopic, and computational methods.

Future research in this area could focus on:

-

Expanding the range of metal ions studied: Investigating the binding of other biologically relevant or therapeutically interesting metal ions, such as Fe(III), Mn(III), and Pt(II).

-

Investigating the effect of post-translational modifications: Exploring how modifications to the histidine or alanine residues affect metal binding affinity.

-

Incorporating His-Ala into larger peptide scaffolds: Studying how the local environment in a larger peptide or protein modulates the intrinsic metal binding properties of the His-Ala motif.

By systematically applying the principles and methodologies outlined in this guide, researchers can continue to unravel the complexities of metal-peptide interactions, paving the way for the rational design of novel therapeutics and biomaterials.

References

- Stevenson Lab. (2020, February 2).

- Lange, J. A., et al. (2006). Metal-binding thermodynamics of the histidine-rich sequence from the metal-transport protein IRT1 of Arabidopsis thaliana. PubMed.

- Lange, J. A., et al. (2006). Metal-Binding Thermodynamics of the Histidine-Rich Sequence from the Metal-Transport Protein IRT1 of Arabidopsis thaliana.

- Geng, J., et al. (2001).

- Bar-Haim, G., et al.

- Garrido-Barros, P., et al. (2022). Computational Design of Artificial Metallopeptides: From Sequence to Activity in Pd-Peptide Systems. ChemRxiv.

- Sunda, V., & Sarkar, B. (2006). Thermodynamic and kinetic aspects of metal binding to the histidine-rich protein, Hpn. PubMed.

- Wang, S., et al. (2018). Interaction between Histidine and Zn(II) Metal Ions over a Wide pH as Revealed by Solid-State NMR Spectroscopy and DFT Calculations.

- Armentrout, P. B. (2013). How does a small peptide choose how to bind a metal ion? IRMPD and computational survey of CS versus I. Physical Chemistry Chemical Physics.

- Holten-Andersen, N., et al. (2013). Mussel-Inspired Histidine-Based Transient Network Metal Coordination Hydrogels.

- Harmer, J., et al. (2026, January 22). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein.

- Bar-Haim, G., et al. (2024). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions.

- Rulisek, L., & Havlas, Z. (n.d.). Modelling of the interaction of proteins and peptides with metal ions.

- Harmer, J., et al. (2026, January 26). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein.

- Despa, F., & Kalescky, R. (2022). Molecular Dynamics Investigation into pH Dependent Metal Binding of the Intrinsically Disordered Worm Jaw Protein, Nvjp-1. PMC.

- Wilcox, D. E. (2025, August 6). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies.

- Harmer, J., et al. (2023). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein.

- Papamikes, G., et al. (2024).

- B. L. M. (2021). Principles and practice of determining metal–protein affinities. PMC.

- Smith, J. C., et al. (2020). A DFT study of isolated histidine interactions with metal ions (Ni2+, Cu2+, Zn2+)

- W. R. (n.d.). Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination.

- Wikipedia. (n.d.).

- JPT Peptide Technologies. (n.d.).

- Ingle, R. A. (2011). Histidine Biosynthesis. BioOne Complete.

Sources

- 1. Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Dynamics Investigation into pH Dependent Metal Binding of the Intrinsically Disordered Worm Jaw Protein, Nvjp-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioone.org [bioone.org]

- 5. researchgate.net [researchgate.net]

- 6. jpt.com [jpt.com]

- 7. mbp.science.ru.nl [mbp.science.ru.nl]

- 8. Metal-binding thermodynamics of the histidine-rich sequence from the metal-transport protein IRT1 of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A DFT study of isolated histidine interactions with metal ions (Ni2+, Cu2+, Zn2+) in a six-coordinated octahedral complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stevensonlab.com [stevensonlab.com]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 16. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Metabolic Pathways of Histidinyl-Alanine Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of the metabolic degradation of histidinyl-alanine dipeptides, primarily focusing on carnosine (β-alanyl-L-histidine). We delve into the core enzymology, structural biology, and kinetics of the key hydrolytic enzymes, carnosinase 1 (CN1) and carnosinase 2 (CN2). This guide offers detailed, field-proven methodologies for the quantification of metabolites and the assessment of enzymatic activity, including advanced mass spectrometry techniques. Furthermore, we examine the pathway's significance in human health and disease, highlighting its emergence as a critical target for therapeutic intervention in conditions such as diabetic nephropathy. The strategic development of enzyme inhibitors and degradation-resistant analogs is discussed as a frontier in leveraging this metabolic pathway for novel drug development.

Introduction: The Central Role of Carnosine and its Degradation

Histidinyl-alanine dipeptides, with carnosine (β-alanyl-L-histidine) being the most prevalent in humans, are fundamental biomolecules highly concentrated in excitable tissues like skeletal muscle and the brain[1][2][3]. Their physiological roles are multifaceted, encompassing pH buffering, antioxidant and anti-glycation activities, and metal ion chelation[1][4]. The intracellular concentration and therapeutic potential of carnosine are critically governed by its metabolic fate: synthesis by carnosine synthase and, most importantly, degradation by specific dipeptidases known as carnosinases[3][5].